1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE
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Overview
Description
1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE typically involves multi-step organic reactions. The starting materials may include 4-ethoxyaniline, 4,4,8-trimethyl-5-(phenoxyacetyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline, and other reagents. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through various purification techniques such as crystallization, distillation, and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Ethanol, methanol, dichloromethane
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, quinoline derivatives are often studied for their potential pharmacological activities. This compound may exhibit properties such as antimicrobial, antiviral, or anticancer activities, making it a candidate for drug development.
Medicine
In medicine, compounds like 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE are investigated for their therapeutic potential. They may act on specific biological targets, leading to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and polymers. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism of action of 1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure found in many biologically active compounds.
4-ethoxyaniline: A precursor in the synthesis of various organic compounds.
Phenoxyacetic acid: A common building block in organic synthesis.
Uniqueness
1-[(1E)-1-[(4-ETHOXYPHENYL)IMINO]-4,4,8-TRIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-5-YL]-2-PHENOXYETHAN-1-ONE stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Properties
Molecular Formula |
C29H28N2O3S2 |
---|---|
Molecular Weight |
516.7g/mol |
IUPAC Name |
1-[1-(4-ethoxyphenyl)imino-4,4,8-trimethyldithiolo[3,4-c]quinolin-5-yl]-2-phenoxyethanone |
InChI |
InChI=1S/C29H28N2O3S2/c1-5-33-22-14-12-20(13-15-22)30-28-26-23-17-19(2)11-16-24(23)31(29(3,4)27(26)35-36-28)25(32)18-34-21-9-7-6-8-10-21/h6-17H,5,18H2,1-4H3 |
InChI Key |
YHLWLHHQKXIDSB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)C)C(=O)COC5=CC=CC=C5)(C)C)SS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=C2C3=C(C(N(C4=C3C=C(C=C4)C)C(=O)COC5=CC=CC=C5)(C)C)SS2 |
Origin of Product |
United States |
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